molecular formula C15H12N2O3S B6514922 3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one CAS No. 892306-30-8

3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one

Cat. No.: B6514922
CAS No.: 892306-30-8
M. Wt: 300.3 g/mol
InChI Key: JQENDBHZUKBOCH-UHFFFAOYSA-N
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Description

3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one is a heterocyclic compound that features a naphthyridine core substituted with a toluene-4-sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one typically involves multi-step reactions. One common method includes the reaction of 4-chloro-1,6-naphthyridine with toluene-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides .

Scientific Research Applications

3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways by interacting with receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Toluene-4-sulfonyl)-1H-[1,6]naphthyridin-4-one is unique due to the combination of the naphthyridine core and the toluene-4-sulfonyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in drug discovery and material science .

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1H-1,6-naphthyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S/c1-10-2-4-11(5-3-10)21(19,20)14-9-17-13-6-7-16-8-12(13)15(14)18/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQENDBHZUKBOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CNC3=C(C2=O)C=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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